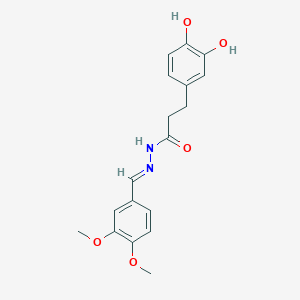![molecular formula C24H19ClN2O2 B4653991 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4653991.png)
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide
Übersicht
Beschreibung
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy-sensing enzyme that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and cancer.
Wirkmechanismus
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity. This activation results in the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), leading to increased fatty acid oxidation and decreased cholesterol synthesis, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its activation of AMPK, this compound has been shown to increase glucose uptake, enhance insulin sensitivity, and improve mitochondrial function. These effects make this compound a promising candidate for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide is its specificity for AMPK activation. This specificity allows for the targeted activation of AMPK without affecting other signaling pathways. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide. One potential direction is the development of more stable analogs of this compound with longer half-lives. Another potential direction is the investigation of the effects of this compound on other signaling pathways, such as the mTOR pathway. Additionally, further research is needed to determine the long-term effects of this compound on metabolic disorders and other diseases.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Studies have shown that this compound can activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. These effects make this compound a promising candidate for the treatment of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
2-[2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-17-6-12-22(13-7-17)27-24(28)16-29-23-5-3-2-4-19(23)14-20(15-26)18-8-10-21(25)11-9-18/h2-14H,16H2,1H3,(H,27,28)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYOQAIOMHQNR-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4653916.png)
![2-cyano-3-{5-[(2-methylphenoxy)methyl]-2-furyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4653917.png)
![3-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4653925.png)
![4-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4653930.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B4653932.png)

![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)
![N-(2-furylmethyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653948.png)
![1-benzyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653954.png)
![1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4653957.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4653964.png)
![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4653972.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4653996.png)